molecular formula C10H10ClN3 B510515 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine CAS No. 492426-32-1

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine

Cat. No.: B510515
CAS No.: 492426-32-1
M. Wt: 207.66g/mol
InChI Key: JCONEINCKQOFEC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the 2-chlorobenzyl group attached to the pyrazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 2-chlorobenzyl chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The base, often sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine is unique due to the presence of both the 2-chlorobenzyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

1-(2-Chlorobenzyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 2-chlorobenzyl group. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may inhibit enzymes involved in cell proliferation and inflammatory pathways, thereby exhibiting antitumor and anti-inflammatory properties. The compound's mechanism involves binding to the active sites of enzymes, blocking substrate access, and modulating signal transduction pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects across various cancer cell lines. For example, studies have reported:

  • Growth Inhibition : In prostate cancer cell lines (PC3), the compound demonstrated a growth inhibition concentration (GI50) of approximately 5.6 μM .
  • Breast Cancer : In MCF-7 and SKBR3 breast cancer cell lines, GI50 values were reported at 4.19 μM and 0.25 μM, respectively .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent. It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

CompoundCOX-2 Inhibition IC50 (μM)
This compound< 0.04
Standard (Diclofenac)54.65

This table illustrates the potency of this compound compared to established anti-inflammatory drugs .

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. Its structural analogs have been shown to inhibit bacterial enzymes effectively .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of pyrazole derivatives, including this compound:

  • Antitumor Efficacy : A study demonstrated that derivatives of the pyrazole scaffold exhibited potent antitumor activity by inducing apoptosis in cancer cells through modulation of apoptotic pathways .
  • Neuroprotective Effects : Another research highlighted the neuroprotective potential of pyrazole derivatives in models of neurodegenerative diseases, suggesting that these compounds could mitigate neuronal damage by inhibiting oxidative stress pathways .
  • Inhibition Studies : In vitro assays have shown that the compound can inhibit specific kinases involved in cancer progression, further supporting its potential as an anticancer agent.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14/h1-6H,7H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCONEINCKQOFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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